molecular formula C8H8ClNO2 B3060840 N-(3-chlorophenyl)-2-hydroxyacetamide CAS No. 90434-26-7

N-(3-chlorophenyl)-2-hydroxyacetamide

Cat. No.: B3060840
CAS No.: 90434-26-7
M. Wt: 185.61 g/mol
InChI Key: PUZVZHGXIXQYDR-UHFFFAOYSA-N
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Description

Significance of Acetamide (B32628) Scaffolds in Medicinal Chemistry and Organic Synthesis

The acetamide scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents. researchgate.netresearchgate.net This functional group is valued for its ability to form stable amide bonds and participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. researchgate.net Derivatives of acetamide have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, anticancer, and analgesic properties. researchgate.netmdpi.comnih.govnih.govnih.gov In organic synthesis, the acetamide group is a versatile synthon, readily prepared and amenable to various chemical transformations. researchgate.net Its presence can influence the pharmacokinetic properties of a molecule, and it is often incorporated into prodrugs to enhance attributes such as solubility and bioavailability. researchgate.netmdpi.com

Overview of 2-Hydroxyacetamide (B1193895) Derivatives as Potential Research Probes

The 2-hydroxyacetamide moiety is a bifunctional chemical entity containing both a hydroxyl and an amide group. mdpi.com This dual functionality makes it a valuable building block in the synthesis of more complex molecules and polymers. mdpi.com Derivatives of 2-hydroxyacetamide have been investigated for a range of biological activities, including potential anticancer effects, which may be related to their ability to chelate metal ions. researchgate.net The hydroxyl group can be a key site for metabolic transformations, such as glucuronidation, which is an important detoxification pathway. In the context of chemical biology, the 2-hydroxyacetamide scaffold can be incorporated into fluorescent probes and other research tools to investigate biological processes. The ability of the hydroxyl and amide groups to participate in hydrogen bonding can be exploited in the design of molecules that target specific enzymes or receptors. mdpi.com

While specific, in-depth research on the synthesis, characterization, and biological activity of N-(3-chlorophenyl)-2-hydroxyacetamide is not extensively available in publicly accessible literature, its chemical structure allows for the creation of a basic physicochemical data profile.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol

Note: This data is calculated based on the chemical structure.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-chlorophenyl)-2-hydroxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-6-2-1-3-7(4-6)10-8(12)5-11/h1-4,11H,5H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZVZHGXIXQYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80283273
Record name N-(3-CHLOROPHENYL)-2-HYDROXY-ACETAMIDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90434-26-7
Record name NSC30745
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30745
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-CHLOROPHENYL)-2-HYDROXY-ACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations of N 3 Chlorophenyl 2 Hydroxyacetamide

Established Synthetic Pathways to N-(3-chlorophenyl)-2-hydroxyacetamide

The traditional synthesis of this compound typically involves the acylation of 3-chloroaniline (B41212) with a suitable 2-hydroxyacetic acid derivative. This approach, while straightforward, presents challenges in terms of precursor stability and reaction efficiency.

Utilization of Precursors and Key Intermediates

A common method for forming the amide bond in N-aryl acetamides is the reaction of an aniline (B41778) with an acyl chloride. For the synthesis of the related compound, 2-chloro-N-(3-chlorophenyl)acetamide, 3-chloroaniline is reacted with chloroacetyl chloride. This suggests a plausible pathway for this compound could involve the reaction of 3-chloroaniline with a protected 2-hydroxyacetyl chloride, such as acetoxyacetyl chloride, followed by a deprotection step to reveal the hydroxyl group.

A general representation of a plausible synthetic scheme is outlined below:

Scheme 1: Plausible Synthesis of this compound
StepReactant 1Reactant 2Reagents/ConditionsProduct
12-Hydroxyacetic acidAcetic anhydrideHeat2-Acetoxyacetic acid
22-Acetoxyacetic acidThionyl chlorideRefluxAcetoxyacetyl chloride
33-ChloroanilineAcetoxyacetyl chlorideBase (e.g., Pyridine), CH₂Cl₂N-(3-chlorophenyl)-2-acetoxyacetamide
4N-(3-chlorophenyl)-2-acetoxyacetamideAcid or base hydrolysis (e.g., HCl/H₂O or NaOH/H₂O)This compound

Challenges in Yield Optimization and Reaction Efficiency

Furthermore, side reactions can occur, such as the self-condensation of 2-hydroxyacetic acid derivatives or the formation of undesired byproducts. The purification of the final product from these impurities can be challenging and often requires chromatographic techniques, which are not ideal for large-scale production. Optimizing reaction conditions, such as temperature, solvent, and the choice of base, is crucial to minimize side reactions and maximize the yield of the desired product. For instance, in the synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, careful control of the reaction conditions was necessary to achieve a good yield and purity of the final compound. nih.gov

Modern and Sustainable Synthetic Approaches for this compound Analogs

Recent advancements in synthetic chemistry have focused on the development of more efficient and environmentally friendly methods for the synthesis of complex molecules. These approaches aim to reduce the number of reaction steps, minimize waste, and use less hazardous reagents.

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple starting materials react in a single reaction vessel to form a complex product, thereby avoiding the isolation of intermediate compounds. uctm.eduscispace.comnih.gov This approach is advantageous in terms of time, cost, and environmental impact. For the synthesis of N-aryl acetamide (B32628) analogs, a one-pot approach could involve the in-situ generation of a reactive acylating agent from 2-hydroxyacetic acid, which then reacts with 3-chloroaniline.

A one-pot synthesis of 3-hydroxyquinolin-2(1H)-ones from N-phenylacetoacetamide derivatives has been reported, which involves an α-hydroxylation step followed by an intramolecular cyclization. nih.gov While not a direct synthesis of the target molecule, this demonstrates the feasibility of performing multiple transformations in a single pot on a related scaffold. The development of a similar one-pot strategy for this compound would represent a significant improvement over traditional multi-step methods.

Development of Greener Synthesis Protocols for Hydroxamic Acid Derivatives (Relevant Structural Motif)

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comejcmpr.comnih.govmdpi.com For the synthesis of hydroxamic acid derivatives and related amides, greener approaches include the use of environmentally benign solvents (e.g., water, ethanol), recyclable catalysts, and energy-efficient reaction conditions such as microwave or ultrasonic irradiation. researchgate.netrsc.org

The use of plant extracts as reducing and stabilizing agents in the synthesis of nanoparticles is an example of a green chemistry approach that could inspire the development of novel catalytic systems for organic synthesis. ejcmpr.com For the synthesis of N-aryl acetamides, replacing hazardous solvents like dichloromethane (B109758) with greener alternatives and using catalytic methods to activate the carboxylic acid instead of stoichiometric activating agents are key areas of research. Photocatalysis is also emerging as a powerful green tool for constructing nitrogen-containing heterocycles. rsc.org

Derivatization Strategies and Scaffold Modification of this compound

The this compound scaffold possesses several reactive sites that can be targeted for derivatization to explore structure-activity relationships for various applications. The secondary amide nitrogen, the hydroxyl group, and the aromatic ring are all amenable to chemical modification.

The hydroxyl group can be acylated or alkylated to produce esters and ethers, respectively. The amide nitrogen can be alkylated or undergo other modifications, although this can be challenging due to its relatively low nucleophilicity. The aromatic ring can be further functionalized through electrophilic aromatic substitution reactions, though the chloro- and acetamido- groups will direct incoming electrophiles to specific positions.

For example, in the development of novel bioactive molecules, the N-phenylacetamide moiety is often used as a core structure that is elaborated with various functional groups. nih.gov In a study on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, derivatization of the aminophenyl ring was crucial for optimizing the biological activity of the compounds. nih.gov Similarly, derivatization of the this compound scaffold could lead to new compounds with tailored properties.

Amide Linkage Modifications and Formation of Related Amide Derivatives

The amide bond is a cornerstone of many biologically active molecules, and its modification is a common strategy in drug design. For derivatives related to this compound, the amide linkage can be altered or used as an anchor point to build more complex structures.

General synthesis of amide derivatives often involves the reaction of a carboxylic acid group with various substituted amines. sphinxsai.com For instance, N-phenylacetamide derivatives can be synthesized by reacting a substituted aniline, such as 3-chloroaniline, with an appropriate acyl chloride. nih.govnih.gov This fundamental reaction allows for the introduction of diverse functionalities onto the nitrogen atom, significantly altering the molecule's chemical properties.

Further modifications can lead to the formation of more complex amide-containing structures. Research into anticonvulsant agents has led to the synthesis of new 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. mdpi.com In these compounds, the core acetamide structure is incorporated into a pyrrolidine-2,5-dione system, demonstrating a significant modification of the initial scaffold. mdpi.com The synthesis involves a cyclocondensation reaction, showcasing how the basic amide structure can be elaborated into heterocyclic systems. mdpi.com

Studies on formylpeptide analogs have also explored the replacement of the N-H bond of the amide group, for example, with an N-methyl group, to investigate the role of the amide bond in biological activity. nih.gov This type of modification directly probes the importance of the hydrogen-bonding capability of the amide N-H for receptor interaction. nih.gov

Table 1: Examples of Related Amide Derivatives

Derivative ClassExample Compound NameSynthetic PrecursorsReference
Phenylacetamide DerivativesN-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide4-amino-N-phenylacetamides and α-halocarbonyl compounds nih.gov
Pyrrolidine-2,5-dione-acetamides3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid derivatives(R,S)-2-(3-chlorophenyl)-succinic acid and aminoacetic acid mdpi.com
N-Methylated Peptide Analogsformyl-L-methionyl-L-leucyl-L-N-methylphenylalanine methyl esterN-methylphenylalanine nih.gov

Chemical Transformations at the Hydroxyl Group (e.g., Etherification)

The terminal hydroxyl group of this compound is a prime site for chemical transformations, offering a handle for introducing a wide array of functional groups through reactions like etherification and esterification. These modifications can significantly impact the molecule's lipophilicity, solubility, and ability to interact with biological targets.

Esterification can be achieved through the reaction of the hydroxyl group with an acyl halide. google.com For example, a related compound, N-(4'-hydroxyphenyl)acetamide, can be reacted with an acyl chloride in the presence of a base like pyridine (B92270) to yield the corresponding ester. google.com This process converts the hydroxyl group into an ester linkage, which can alter the compound's pharmacokinetic profile, sometimes serving as a prodrug strategy.

Etherification involves converting the hydroxyl group into an ether. This can be accomplished under various conditions, often involving the reaction of the corresponding alkoxide with an alkyl halide. In the synthesis of more complex molecules, such as 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-phenoxypropan-2-ol derivatives, a hydroxyl group on an aromatic alcohol acts as a nucleophile to open an epoxide ring (like epibromohydrin), forming an ether linkage in the first step of a two-step synthesis. nih.gov This demonstrates a common strategy for forming ether bonds that could be applied to the hydroxyl group of this compound to attach larger and more complex substituents.

Integration into Complex Heterocyclic Systems

Incorporating the this compound scaffold into larger, more complex heterocyclic systems is a key strategy for discovering novel compounds with unique biological activities. This approach leverages the established properties of the initial fragment while exploring new chemical space defined by the appended heterocycle.

The (3-chlorophenyl)amino moiety, a key component of the title compound, has been successfully integrated into pyrazine-pyridine biheteroaryl systems. nih.gov This class of compounds has been investigated for potent kinase inhibition. nih.gov For example, palladium-catalyzed C-N bond formation reactions have been used to assemble diverse biheteroaryl molecules, leading to the discovery of potent vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors. nih.gov A key example is 3-((5-(6-((3-chlorophenyl)amino)pyrazinyl)-3-pyridinyl)amino)-1-propanol, which incorporates the essential 3-chloroaniline fragment into a complex heteroaromatic system. nih.gov The synthesis of pyrazine-containing structures can be achieved through various methods, including the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. researchgate.net

The acetamide portion of this compound can be readily modified to incorporate piperazine (B1678402) or piperazinone rings, a common motif in neuropharmacology. silae.it A direct derivative, N-(3-chlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide, has been synthesized where the hydroxyl group is replaced by a substituted piperazine ring. uni.lu The synthesis of such compounds typically involves the reaction of 2-chloro-N-(3-chlorophenyl)acetamide with the desired substituted piperazine. A key intermediate for these syntheses, 1-(3-chlorophenyl)piperazine, can be prepared by reacting 3-chloroaniline with bis(2-chloroethyl)methylamine hydrochloride. google.com Piperazine derivatives are known to exhibit affinity for various receptors in the central nervous system. vulcanchem.com

The N-(3-chlorophenyl)acetamide core has also been integrated into complex pyrimidine-containing structures. One such example is N-(3-chlorophenyl)-2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide. vulcanchem.com In this molecule, the acetamide unit is linked to a pyrimidine (B1678525) ring through a thioether bond. Another complex derivative is N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide. evitachem.com The synthesis of such molecules involves multi-step procedures, starting with the construction of the core heterocyclic ring system, followed by the attachment of the N-(3-chlorophenyl)acetamide moiety. evitachem.comnih.gov These modifications highlight the utility of the title compound as a building block for creating elaborate molecules with potential therapeutic applications.

Table 2: Integration of N-(3-chlorophenyl)acetamide into Complex Heterocycles

Heterocyclic SystemExample Compound NameKey Structural FeatureReference
Pyrazine-Pyridine3-((5-(6-((3-chlorophenyl)amino)pyrazinyl)-3-pyridinyl)amino)-1-propanol(3-chlorophenyl)amino group attached to a pyrazine-pyridine core nih.gov
PiperazineN-(3-chlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamideSubstituted piperazine ring replacing the hydroxyl group uni.lu
PyrimidineN-(3-chlorophenyl)-2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamideAcetamide linked to a pyrimidine ring via a thioether bond vulcanchem.com
ThienopyrimidineN-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamideAcetamide linked to a fused thienopyrimidine ring system evitachem.com

Bioisosteric Replacements and Structural Rearrangements for Lead Optimization

Bioisosteric replacement is a fundamental strategy in medicinal chemistry for lead optimization, aiming to improve a compound's pharmacological and pharmacokinetic properties without drastically altering its interaction with the biological target. nih.gov This involves substituting one atom or group with another that has similar physical or chemical properties. cambridgemedchemconsulting.com

For this compound, several bioisosteric replacements can be considered:

Aromatic Ring: The 3-chlorophenyl ring can be replaced by other aromatic or heteroaromatic systems. A common bioisostere for a phenyl ring is a pyridyl or thiophene (B33073) ring. cambridgemedchemconsulting.com Such changes can alter binding interactions, solubility, and metabolic stability.

Chloro Substituent: The chlorine atom is a classical bioisostere for a methyl group. cambridgemedchemconsulting.com It can also be replaced with other groups of similar size and electronics, such as a trifluoromethyl (CF₃) or cyano (CN) group, to modulate lipophilicity and metabolic properties. cambridgemedchemconsulting.com

Hydroxyl Group: The hydroxyl group can be replaced with other groups capable of hydrogen bonding. A fluorine atom or a methoxy (B1213986) group are common bioisosteres for a hydroxyl group. cambridgemedchemconsulting.com These changes can eliminate unwanted metabolism at the hydroxyl position while potentially maintaining key interactions.

Amide Bond: The amide bond itself can be replaced by various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles or 1,2,4-triazoles. nih.gov These replacements can improve metabolic stability and cell permeability by removing the easily hydrolyzed amide bond.

These structural modifications are crucial for addressing issues such as poor pharmacokinetics, toxicity, or the emergence of drug resistance, which are often encountered during the drug discovery process. nih.gov

Table 3: Potential Bioisosteric Replacements for this compound

Original GroupPotential Bioisostere(s)Rationale for ReplacementReference
PhenylPyridyl, ThienylModulate electronics, solubility, and metabolism cambridgemedchemconsulting.com
ChlorineMethyl (CH₃), Trifluoromethyl (CF₃), Cyano (CN)Alter size, lipophilicity, and metabolic stability cambridgemedchemconsulting.com
Hydroxyl (-OH)Fluorine (-F), Methoxy (-OCH₃)Block metabolic oxidation, maintain H-bond acceptor ability cambridgemedchemconsulting.com
Amide (-CONH-)1,3,4-Oxadiazole, 1,2,4-TriazoleIncrease metabolic stability, improve permeability nih.gov

Advanced Molecular Characterization and Analytical Research Techniques for N 3 Chlorophenyl 2 Hydroxyacetamide and Its Analogs

High-Resolution Spectroscopic Methods for Structural Elucidation

High-resolution spectroscopy is fundamental to the structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique and complementary information about the molecular structure of N-(3-chlorophenyl)-2-hydroxyacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH2-) protons, the amide (NH) proton, and the hydroxyl (OH) proton.

The aromatic protons on the 3-chlorophenyl ring would typically appear in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern of the chlorine atom at the meta position would lead to a complex splitting pattern for these four protons.

The methylene protons adjacent to the hydroxyl and carbonyl groups are expected to resonate as a singlet at approximately 4.2 ppm. The amide proton (NH) signal is anticipated to be a broad singlet, with its chemical shift being concentration and solvent dependent, typically appearing between 8.0 and 9.5 ppm. The hydroxyl proton signal is also expected to be a broad singlet and its chemical shift is highly dependent on factors like solvent, temperature, and concentration.

For comparison, the ¹H NMR data for a related compound, N-(3-chlorophenyl)-2-oxo-2-phenylacetamide, shows the amide proton as a singlet at 9.02 ppm and the aromatic protons in the range of 7.17-7.85 ppm. rsc.org This suggests that the chemical shifts for the aromatic and amide protons in this compound would be in a similar range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic (Ar-H)7.0 - 8.0Multiplet
Methylene (-CH₂-)~4.2Singlet
Amide (NH)8.0 - 9.5Broad Singlet
Hydroxyl (OH)VariableBroad Singlet

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of 165-175 ppm. The carbons of the 3-chlorophenyl ring will resonate in the aromatic region, approximately between 115 and 140 ppm. The carbon atom bonded to the chlorine atom will have its chemical shift influenced by the halogen's electronegativity. The methylene carbon adjacent to the hydroxyl and carbonyl groups is expected to have a chemical shift in the range of 60-70 ppm.

In the ¹³C NMR spectrum of the analogous N-(3-chlorophenyl)-2-oxo-2-phenylacetamide, the amide carbonyl carbon appears at 158.9 ppm, and the aromatic carbons resonate between 118.0 and 137.8 ppm. rsc.org These values provide a reasonable estimate for the expected chemical shifts in this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (C=O)165 - 175
Aromatic (C-Cl)~135
Aromatic (Ar-C)115 - 140
Methylene (-CH₂-)60 - 70

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands for the O-H, N-H, C=O, and C-Cl functional groups.

A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the secondary amide is anticipated to appear around 3300 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) is one of the most intense peaks and is expected to be observed in the range of 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) typically appears around 1550 cm⁻¹. The aromatic C-Cl stretching vibration would likely be observed in the fingerprint region, below 800 cm⁻¹. For instance, the FT-IR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide shows a strong C=O stretch at 1645 cm⁻¹ and an N-H bend at 1597 cm⁻¹. researchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Hydroxyl (-OH)Stretching3200 - 3600 (broad)
Amide (N-H)Stretching~3300
Carbonyl (C=O)Stretching (Amide I)1650 - 1680
Amide (N-H)Bending (Amide II)~1550
Aromatic (C-Cl)Stretching< 800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene (B151609) ring.

Aromatic systems typically exhibit two main absorption bands: a strong E-band (π → π* transition) at shorter wavelengths (around 200-220 nm) and a weaker B-band (π → π* transition) at longer wavelengths (around 250-280 nm). The presence of the chlorine atom and the acetamide (B32628) group as substituents on the phenyl ring can cause a bathochromic shift (shift to longer wavelengths) and/or a hyperchromic effect (increase in absorption intensity) of these bands. For example, the UV spectrum of N-(4-(2-cyanoacetamido)phenyl)-2-imino-2H-chromene-3-carboxamide derivatives shows absorption in the range of 294-400 nm. researchgate.net

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Transition Predicted λmax (nm)
π → π* (E-band)~200 - 220
π → π* (B-band)~250 - 280

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (C₈H₈ClNO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for acetamide derivatives include cleavage of the amide bond and fragmentation of the side chains. For this compound, characteristic fragment ions could arise from the loss of the hydroxyacetyl group or cleavage of the bond between the phenyl ring and the nitrogen atom. For instance, the mass spectrum of N-(3-chlorophenyl)acetamide shows a molecular ion peak and significant fragment ions corresponding to the chlorophenyl moiety. nih.gov

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion Predicted m/z Possible Origin
[C₈H₈ClNO₂]⁺185/187Molecular Ion [M]⁺
[C₆H₄ClNH]⁺126/128Loss of CH₂OHCO
[C₆H₄Cl]⁺111/113Cleavage of C-N bond
[CH₂OHCO]⁺59Hydroxyacetyl cation

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of polar molecules like this compound. It allows for the ionization of the analyte directly from a solution into the gas phase, typically with minimal fragmentation, which is crucial for determining the molecular weight of the compound. nih.gov In positive ion mode, the molecule is expected to be detected as a protonated species [M+H]⁺. nih.gov The technique is noted for its sensitivity and its ability to analyze molecules that are thermally labile or non-volatile. nih.gov

Table 1: Predicted ESI-MS Adducts and Ions for an Analog, N-(3-chlorophenyl)-2-(2,4,6-trichlorophenoxy)acetamide. uni.lu
Adduct/Ion TypePredicted m/z (mass-to-charge ratio)
[M+H]⁺363.94603
[M+Na]⁺385.92797
[M+NH₄]⁺380.97257
[M-H]⁻361.93147

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, its application to molecules like this compound can be challenging due to the presence of polar functional groups (-OH, -NH), which can lead to thermal degradation in the heated injector or on the column. nih.gov To overcome this, derivatization is often employed to convert the polar groups into more volatile and stable moieties. nih.gov

For purity assessment, GC-MS can effectively separate the target compound from volatile impurities and starting materials. The mass spectrometer provides definitive identification of the separated components based on their mass spectra and fragmentation patterns. For an analog, N-(3-chlorophenyl)-2-phenyl-acetamide, a retention index has been determined on a non-polar capillary column, providing a standardized measure for its elution characteristics. nist.gov

Table 2: GC-MS Retention Index for an Analog Compound. nist.gov
CompoundColumn TypeActive PhaseRetention Index (I)
Acetamide, N-(3-chlorophenyl)-2-phenyl-Capillary5% Phenyl methyl siloxane2147

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the analysis of this compound in complex matrices, such as in the study of its metabolites or degradation products. abertay.ac.ukmdpi.com The technique combines the high separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. abertay.ac.uk This allows for the detection and quantification of the compound and its analogs even at ultra-trace levels. rsc.org

In a typical LC-MS/MS workflow, the sample is first separated on a reversed-phase HPLC or UPLC column. The eluent is then introduced into an ESI source, where the molecules are ionized. The precursor ion corresponding to the compound of interest is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides high selectivity and sensitivity. researchgate.net The method is highly versatile and can be adapted for various applications, from impurity profiling to quantitative bioanalysis. abertay.ac.uknih.gov

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

While the crystal structure for this compound itself is not publicly documented, detailed structural data for the closely related analog, (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine, has been reported. researchgate.net The analysis of this analog reveals critical structural parameters that offer insights into the likely solid-state conformation of this compound. The data shows the compound crystallizes in the monoclinic system with the space group P21/c, and specifies the dimensions of the unit cell. researchgate.net This information is fundamental for understanding intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure. researchgate.netdcu.ie

Table 3: Crystallographic Data for the Analog (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine. researchgate.net
ParameterValue
Molecular FormulaC₈H₉ClN₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.7092(4)
b (Å)8.2370(4)
c (Å)12.5256(6)
β (°)102.252(3)
Z (Molecules per unit cell)4

Chromatographic Techniques for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of pharmaceutical compounds and for their quantitative analysis. basicmedicalkey.com The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. basicmedicalkey.com For a compound like this compound, reversed-phase HPLC is typically the method of choice.

The versatility of HPLC allows for the development of specific methods to separate the target compound from impurities, starting materials, and degradation products. bsu.edu.eg Method parameters, including the column type (e.g., C18), mobile phase composition (often a mixture of water and acetonitrile (B52724) or methanol (B129727) with a buffer), flow rate, and detector wavelength, are optimized to achieve the desired separation. sielc.commdpi.com Chiral HPLC can also be employed to separate enantiomers if the molecule possesses a stereocenter. nih.gov

Table 4: Typical HPLC Parameters for Analysis of Related Aromatic Amides. bsu.edu.egsielc.com
ParameterCondition
Stationary PhaseReversed-phase (e.g., C18, CN)
Mobile PhaseAcetonitrile/Water or Methanol/Water mixture
BufferPhosphoric acid or formic acid (for MS compatibility)
DetectionUV (e.g., 210-254 nm)
Flow Rate~1.0 mL/min

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher backpressures. basicmedicalkey.com This results in dramatically improved resolution, sensitivity, and speed of analysis compared to traditional HPLC. dshs-koeln.de

UPLC is particularly advantageous for analyzing complex mixtures and for high-throughput screening. dshs-koeln.de The enhanced separation efficiency allows for better resolution of closely eluting impurities, providing a more accurate assessment of the purity of this compound. When coupled with mass spectrometry (UPLC-MS/MS), it becomes a highly powerful tool for detecting and identifying trace-level components and for complex metabolomic studies. rsc.orgimrpress.com The principles of separation are the same as in HPLC, but the performance is significantly enhanced, reducing analysis times from minutes to seconds in some cases. dshs-koeln.de

Table of Compounds Mentioned

Compound Name
This compound
(Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine
N-(3-Amino-4-chlorophenyl)acetamide
Acetamide, N-(3-chlorophenyl)-2-phenyl-

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a fundamental and widely utilized analytical technique in synthetic organic chemistry for its simplicity, speed, and efficiency. It plays a crucial role in the analysis of this compound and its analogs by enabling real-time monitoring of reaction progress and providing a reliable assessment of product purity.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel coated on a plate, and a liquid mobile phase that moves up the plate via capillary action. The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase.

In the context of synthesizing this compound, which could, for example, be formed from the reaction of 3-chloroaniline (B41212) with a suitable 2-hydroxyacetic acid derivative, TLC is invaluable. By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visually track the consumption of reactants and the formation of the desired product. A complete reaction is typically indicated by the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product.

Purity assessment is another critical application of TLC. A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities, such as unreacted starting materials, by-products, or degradation products. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify compounds under a specific set of TLC conditions (stationary phase and mobile phase).

For this compound and its analogs, silica gel 60 F254 plates are a common choice for the stationary phase, offering good resolution for compounds with moderate polarity. Visualization of the separated spots is often achieved under UV light at 254 nm, where UV-active compounds appear as dark spots against a fluorescent background.

The selection of an appropriate mobile phase is critical for achieving good separation. A common approach involves using a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The polarity of the mobile phase is adjusted by varying the ratio of these solvents to obtain optimal separation, where the Rf values of the compounds of interest are ideally between 0.2 and 0.8.

While specific TLC data for this compound is not extensively published, data from closely related analogs, such as α-ketoamides, provides valuable insight into suitable chromatographic conditions. For instance, the analysis of N-(3-chlorophenyl)-2-oxo-2-phenylacetamide, an α-keto analog, demonstrates the utility of a nonpolar solvent system for achieving a well-defined separation on silica gel. rsc.org

Detailed Research Findings:

In a study detailing the synthesis of various α-ketoamides, TLC was employed for monitoring the reaction and characterizing the products. The general procedure involved using commercially prepared silica gel plates (300-400 mesh) and visualizing the spots at 254 nm. rsc.org For the analog N-(3-chlorophenyl)-2-oxo-2-phenylacetamide, a specific Rf value was reported, which is indicative of the chromatographic behavior of this class of compounds.

Below is an interactive data table summarizing the reported TLC data for this analog.

CompoundMobile Phase (v/v)Stationary PhaseVisualizationRf ValueReference
N-(3-Chlorophenyl)-2-oxo-2-phenylacetamidePetroleum Ether: Ethyl Acetate (10:1)Silica GelUV (254 nm)0.55 rsc.org

This data illustrates that a relatively non-polar mobile phase system is effective for the elution of N-aryl acetamide derivatives. For this compound, which contains a hydroxyl group and is therefore more polar than its keto-analog, one would anticipate a lower Rf value in the same solvent system or the need for a more polar mobile phase (e.g., a higher proportion of ethyl acetate) to achieve a similar Rf value. This systematic approach to adjusting mobile phase polarity is a cornerstone of TLC method development for reaction monitoring and purity assessment.

Based on a comprehensive search for scientific literature, it was not possible to locate specific computational chemistry studies—including Molecular Docking, Density Functional Theory (DFT), or Quantitative Structure-Activity Relationship (QSAR) analyses—that have been conducted on the exact compound This compound .

The available research focuses on related but structurally distinct molecules, such as other acetamide derivatives or compounds containing a chlorophenyl group. Due to the strict requirement to only include information pertaining solely to this compound, it is not possible to generate the requested article. Using data from different compounds would be scientifically inaccurate and would violate the core instructions of the prompt.

Therefore, the detailed sections on Molecular Docking Simulations, DFT, and QSAR studies for this compound cannot be provided at this time.

Computational Chemistry and in Silico Modeling in the Research of N 3 Chlorophenyl 2 Hydroxyacetamide

Quantitative Structure-Activity Relationship (QSAR) Studies

Predictive Modeling for Biological Potency and Selectivity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. nih.gov This approach aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For N-(3-chlorophenyl)-2-hydroxyacetamide, a QSAR model would be developed using a training set of structurally similar molecules with known biological potencies against a specific target.

The model identifies key molecular descriptors—such as electronic properties (charge distribution), steric factors (molecular size and shape), and hydrophobicity—that influence a compound's activity. Once a statistically significant model is established, it can be used to predict the potency of new, unsynthesized compounds like this compound. Furthermore, by building separate models for different biological targets, researchers can predict the selectivity of the compound, which is crucial for minimizing off-target effects. Data mining and machine learning algorithms can be employed to build these predictive models for various biological effects of molecules. nih.gov

In Silico Pharmacokinetic and Pharmacodynamic (PK/PD) Predictions

In silico methods are extensively used to forecast the pharmacokinetic and pharmacodynamic profiles of drug candidates. Pharmacokinetics describes what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion (ADME), while pharmacodynamics describes what the drug does to the body. researchgate.net Early prediction of these properties is vital, as poor pharmacokinetics is a major cause of late-stage drug development failure. nih.govnih.gov

In silico ADME profiling predicts how this compound would behave in the body. mdpi.com Various computational models and software can estimate a range of physicochemical and pharmacokinetic properties based solely on the molecule's structure. These predictions help to identify potential issues, such as poor absorption or rapid metabolism, that could hinder its development. nih.govmdpi.com

Key ADME parameters predicted for a compound like this compound would include:

Solubility: Prediction of aqueous solubility is critical, as it directly impacts absorption.

Permeability: Models like Caco-2 permeability prediction estimate a compound's ability to cross the intestinal wall. researchgate.net

Plasma Protein Binding: The extent to which a compound binds to plasma proteins affects its distribution and availability to reach its target.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes is crucial for assessing metabolic stability and the potential for drug-drug interactions. mdpi.com Inhibition of key isoforms like CYP2D6 and CYP3A4 can significantly alter the clearance of co-administered drugs. mdpi.com

Blood-Brain Barrier (BBB) Penetration: For compounds intended to act on the central nervous system, predicting the ability to cross the BBB is essential.

Table 1: Illustrative In Silico ADME Predictions for this compound (Note: The following data are representative examples generated from predictive models and are not experimental values.)

PropertyPredicted ValueInterpretation
Aqueous SolubilityModerateLikely sufficient for oral absorption.
Caco-2 PermeabilityHighGood potential for intestinal absorption.
Human Intestinal Absorption> 90%Predicted to be well-absorbed from the gut.
Plasma Protein Binding~ 85%Moderate binding, available for distribution.
BBB PenetrantYesMay have effects on the central nervous system.
CYP2D6 InhibitorNoLow risk of interaction with CYP2D6 substrates.
CYP3A4 InhibitorNoLow risk of interaction with CYP3A4 substrates.

Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is a critical parameter for convenient drug administration. nih.govnih.gov Predicting this complex property is challenging as it depends on multiple factors including solubility, permeability, and first-pass metabolism. researchgate.net Modern in silico approaches utilize machine learning algorithms, trained on large datasets of compounds with known human oral bioavailability, to predict this value directly from the chemical structure. nih.govprismbiolab.com For this compound, these models would integrate various predicted ADME parameters to estimate its potential as an orally administered drug, helping to guide decisions in the early stages of drug development. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

When the three-dimensional structure of a drug's biological target is unknown, ligand-based drug design becomes a powerful strategy. nih.gov Pharmacophore modeling is a key component of this approach. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific target receptor and elicit a biological response. researchgate.net

For this compound, a pharmacophore model could be generated by analyzing a set of structurally diverse compounds known to be active against the same target. This model serves as a 3D query to screen virtual libraries for new, structurally different compounds that fit the pharmacophoric requirements. It can also guide the structural modification of this compound to enhance its binding affinity and potency. researchgate.net

Table 2: Hypothetical Pharmacophore Features for a Target of this compound

FeatureDescriptionPotential Corresponding Group in Compound
Aromatic Ring (AR)A planar, cyclic, conjugated system.Chlorophenyl group
Hydrogen Bond Donor (HBD)A group capable of donating a hydrogen atom.Hydroxyl (-OH) group, Amide (N-H) group
Hydrogen Bond Acceptor (HBA)A group capable of accepting a hydrogen atom.Carbonyl oxygen, Hydroxyl oxygen
Hydrophobic Center (HY)A non-polar region of the molecule.Chlorophenyl group

Network Pharmacology and Systems Biology Approaches for Pathway Elucidation

Network pharmacology moves beyond the "one drug, one target" paradigm to consider how a compound interacts with a complex network of proteins and pathways within a biological system. nih.govcore.ac.uk This systems-biology-based approach is particularly useful for understanding the multifaceted effects of a drug and for elucidating its mechanism of action. nih.govdovepress.com

For this compound, a network pharmacology study would begin by predicting its potential protein targets using computational methods like molecular docking against a wide array of proteins. These predicted targets are then mapped onto known biological pathways and protein-protein interaction networks. dovepress.com This analysis can reveal the key signaling pathways that are likely modulated by the compound, providing hypotheses about its therapeutic effects and potential side effects. nih.gov This approach helps to build a holistic understanding of the compound's biological activity, guiding further experimental validation. core.ac.uk

Preclinical Biological Activity Research of N 3 Chlorophenyl 2 Hydroxyacetamide and Its Analogs

Anticancer and Cytotoxic Activity Investigations (In Vitro Models)

The cytotoxic potential of N-(3-chlorophenyl)-2-hydroxyacetamide and its related compounds has been a significant area of investigation. Studies have explored their efficacy against various cancer cell lines and delved into the underlying mechanisms of action.

A range of acetamide (B32628) derivatives has been synthesized and evaluated for cytotoxic activity against multiple human cancer cell lines. While direct data on this compound is limited, studies on its analogs provide valuable insights.

For instance, a series of phenylacetamide derivatives demonstrated significant cytotoxic effects against breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC12) cell lines. tbzmed.ac.ir Notably, a derivative featuring a chlorine atom at the meta-position (position 3) of the phenyl ring, structurally related to the subject compound, exhibited the highest cytotoxic effect against PC12 cells with a half-maximal inhibitory concentration (IC50) of 0.67±0.12 µM. tbzmed.ac.ir In another study, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(phenyl)acetamide derivatives were tested against prostate (PC3), glioblastoma (U87), and breast (MDA) cancer cells. nih.gov Chlorinated derivatives in this series showed better cytotoxic activity when the chlorine was at the para position. nih.gov

Further research on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives showed potent activity against cervical cancer (HeLa) and glioblastoma (U87) cells, although they were less active against lung carcinoma (A549) cells compared to the standard drug doxorubicin (B1662922). ijcce.ac.irijcce.ac.ir Similarly, various acetamide sulphonyl analogs have shown potent cytotoxicity against cell lines including HCT-1 (colon), SF268 (CNS), MCF-7 (breast), and PC-3 (prostate). mdpi.com

Table 1: Cytotoxic Activity of Selected Phenylacetamide Analogs against Various Cancer Cell Lines

Compound/Analog Cancer Cell Line IC50 (µM) Source(s)
Phenylacetamide derivative (meta-chloro) PC12 (Pheochromocytoma) 0.67 ± 0.12 tbzmed.ac.ir
Phenylacetamide derivative (3d) MDA-MB-468 (Breast) 0.6 ± 0.08 tbzmed.ac.ir
Phenylacetamide derivative (3d) PC-12 (Pheochromocytoma) 0.6 ± 0.08 tbzmed.ac.ir
Phenylacetamide derivative (3c) MCF-7 (Breast) 0.7 ± 0.08 tbzmed.ac.ir
Phenylacetamide derivative (3d) MCF-7 (Breast) 0.7 ± 0.4 tbzmed.ac.ir
N-(4-(4-Chlorophenyl)Thiazol-2-yl) analog (8a) HeLa (Cervical) 1.3 ± 0.14 ijcce.ac.ir
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) analog (3g) MDA (Breast) 9 nih.gov

To understand the basis of their cytotoxic effects, researchers have investigated the molecular mechanisms through which these compounds act. Key areas of focus include kinase inhibition, apoptosis induction, and interactions with DNA-topoisomerase complexes.

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. mdpi.com Several acetamide and N-phenyl derivatives have been identified as potent kinase inhibitors. For example, a screening campaign led to the discovery of N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamide derivatives as potent inhibitors of the mitotic kinase TTK, a novel target in cancer therapy. nih.gov One compound from this series, CFI-400936, showed a TTK IC50 of 3.6 nM. nih.gov

Another study identified N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active and selective Aurora kinase B (AURKB) inhibitor. nih.gov AURKB overexpression is common in aggressive human cancers, making it a promising therapeutic target. nih.gov The development of such specific kinase inhibitors highlights the potential of the acetamide scaffold in targeted cancer therapy. mdpi.comcrossfire-oncology.com While these examples are structurally distinct from this compound, they demonstrate the established role of the core acetamide moiety in binding to and inhibiting kinase activity.

A primary mechanism by which many anticancer agents eliminate tumor cells is the induction of apoptosis, or programmed cell death. Phenylacetamide derivatives have been shown to be highly effective at triggering apoptosis in cancer cells. tbzmed.ac.ir One study found that a specific phenylacetamide derivative induces apoptosis in MCF-7, MDA-MB-468, and PC-12 cancer cell lines by activating both intrinsic and extrinsic apoptotic pathways. tbzmed.ac.ir This was confirmed by observing increased activity of caspase-3, a key executioner caspase in the apoptotic cascade. tbzmed.ac.irnih.gov The treatment also led to the upregulation of pro-apoptotic proteins like Bax and FasL RNA expression. tbzmed.ac.ir

The compound 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na, extracted from figs, has also been identified as a novel apoptosis inducer in ovarian (SKOV-3) and breast (AMJ-13) cancer cells. researchgate.net Its mechanism involves the upregulation of p53 and Bax, and the activation of caspase-8 and caspase-9. researchgate.net Other natural compounds like chlorogenic acid have also been shown to induce apoptosis and cell-cycle arrest in colorectal cancer cells (HT-29) by increasing the expression of p53 and p21, and elevating levels of caspases 3 and 9. nih.gov These findings suggest that related acetamide structures can effectively modulate cell cycle progression and trigger apoptotic cell death in cancer cells.

DNA topoisomerases are essential enzymes that manage the topological state of DNA during processes like replication and transcription, making them critical targets for cancer chemotherapy. nih.govoncohemakey.com Anticancer drugs that target these enzymes, such as doxorubicin and etoposide, function by stabilizing the transient "cleavage complex" formed between the topoisomerase and DNA. nih.govnih.gov This leads to the accumulation of DNA strand breaks, ultimately triggering cell death. oncohemakey.com

While direct evidence of this compound interacting with DNA-topoisomerase complexes is not available, the general mechanism of topoisomerase inhibition is a well-established anticancer strategy. nih.gov The activity of many topoisomerase-targeting drugs is dependent on their ability to intercalate into DNA and interact with the enzyme at the DNA-protein interface. nih.govresearchgate.net The planar aromatic structures present in many acetamide analogs could potentially facilitate such interactions, but specific studies are required to confirm this for this compound.

Mechanisms of Action in Anticancer Research

Anti-inflammatory Effects and Immunomodulatory Potential

Beyond anticancer activity, various analogs of this compound have been explored for their anti-inflammatory and immunomodulatory properties.

Research on N-(Chlorophenyl)-2-hydroxynicotinanilides, which share structural similarities, has shown potent anti-inflammatory activity. researchgate.net These compounds were found to suppress nitric oxide (NO) production in LPS-stimulated macrophage cells, a key process in inflammation. researchgate.net Similarly, N-(2-hydroxy phenyl) acetamide was shown to possess significant anti-arthritic and anti-inflammatory properties in an adjuvant-induced arthritis rat model. nih.gov It reduced paw edema and lowered the serum levels of pro-inflammatory cytokines such as IL-1β and TNF-α. nih.gov

Another related compound, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, also demonstrated potent anti-inflammatory effects. mdpi.comresearchgate.net In a model of systemic inflammation, repeated treatment with this compound significantly decreased serum TNF-α levels while markedly elevating the levels of the immunomodulatory cytokine TGF-β1. mdpi.comresearchgate.net This suggests a selective modulation of cytokine profiles. The immunomodulatory agent Wy-18,251, which contains a 3-(p-chlorophenyl) moiety, was also found to suppress the generation of plaque-forming cells in vivo and enhance in vitro T-cell proliferative responses, indicating its potential to modulate immune function. nih.gov

Table 2: Summary of Anti-inflammatory & Immunomodulatory Effects of Analogs

Compound/Analog Model Key Findings Source(s)
N-(Chlorophenyl)-2-hydroxynicotinanilides In vitro (LPS-elicited macrophage) Suppressed nitric oxide (NO) production researchgate.net
N-(2-hydroxy phenyl) acetamide In vivo (Adjuvant-induced arthritis) Reduced paw edema; Decreased serum IL-1β and TNF-α nih.gov
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid In vivo (LPS-induced inflammation) Decreased serum TNF-α; Increased serum TGF-β1 mdpi.comresearchgate.net
Wy-18,251 (3-(p-chlorophenyl)thiazolo[3,2-a]benzimidazole-2-acetic acid) In vivo / In vitro Suppressed plaque-forming cells; Enhanced T-cell proliferation nih.gov

Enzyme Inhibition Studies (e.g., Cyclooxygenase (COX-2), Lipoxygenase)

The anti-inflammatory potential of compounds structurally related to this compound has been investigated through their ability to inhibit key enzymes in the inflammatory cascade, namely Cyclooxygenase (COX) and Lipoxygenase (LOX). These enzymes are critical in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent mediators of inflammation.

Analogs such as N-hydroxyurea derivatives and "type B hydroxamic acids" have been evaluated as dual inhibitors of COX-2 and 5-LOX. nih.gov For instance, certain N-hydroxyurea derivatives of well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen (B1673479) and diclofenac (B195802) demonstrated potent dual inhibitory activities. nih.gov Similarly, hydroxamic acid derivatives showed significant 5-LOX inhibition. nih.gov The inhibition of both pathways is considered a promising strategy for developing anti-inflammatory agents with a potentially improved safety profile compared to traditional NSAIDs. Studies on various thiazole (B1198619) derivatives have also reported dual COX-2 and 5-LOX inhibitory activities with IC50 values in the low micromolar range. researchgate.net

Table 1: Enzyme Inhibitory Activity of this compound Analogs This table is interactive. Click on the headers to sort.

Compound Class/Analog Target Enzyme IC50 (µM) Source
N-hydroxyurea derivative of indomethacin COX-2 45.10 ± 2.11 nih.gov
N-hydroxyurea derivative of indomethacin 5-LOX 2.56 ± 0.19 nih.gov
N-hydroxyurea derivative of flurbiprofen COX-2 2.11 ± 0.11 nih.gov
N-hydroxyurea derivative of flurbiprofen 5-LOX 0.89 ± 0.05 nih.gov
N-hydroxyurea derivative of diclofenac COX-2 1.15 ± 0.08 nih.gov
N-hydroxyurea derivative of diclofenac 5-LOX 0.49 ± 0.03 nih.gov
Type B Hydroxamic Acid (Compound 11) COX-2 36.18 ± 3.08 nih.gov
Type B Hydroxamic Acid (Compound 11) 5-LOX 1.04 ± 0.22 nih.gov
Diphenyl-amino thiazole (Compound 3b) COX-2 0.09 researchgate.net

Modulation of Pro-inflammatory Mediators (e.g., Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6))

The anti-inflammatory effects of acetamide derivatives are further substantiated by their ability to modulate the production of key pro-inflammatory mediators. Overproduction of nitric oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) is a hallmark of many inflammatory conditions.

In a study involving adjuvant-induced arthritis in rats, an analog, N-(2-hydroxy phenyl) acetamide, was shown to significantly reduce the serum levels of TNF-α. nih.gov Furthermore, the compound altered oxidative stress markers, including a reduction in nitric oxide. nih.gov Other research on different acetamide derivatives has focused on their capacity to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a standard in vitro model for screening anti-inflammatory activity. nih.govmdpi.com The inhibition of these mediators is a crucial mechanism for controlling the inflammatory response. For example, some compounds have been found to suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2, which are pro-inflammatory proteins. researchgate.net

Table 2: Effect of Acetamide Analogs on Pro-inflammatory Mediators

Compound/Analog Model Mediator Effect Source
N-(2-hydroxy phenyl) acetamide Adjuvant-induced arthritic rats TNF-α Reduction in serum levels nih.gov
N-(2-hydroxy phenyl) acetamide Adjuvant-induced arthritic rats Nitric Oxide Reduction observed nih.gov
Various acetamide derivatives LPS-stimulated J774.A1 macrophages Nitric Oxide Production estimated/inhibited nih.govmdpi.com

Signaling Pathway Regulation (e.g., NF-κB/P38 MAPK pathway, PI3K/Akt/FoxO pathway)

The expression of pro-inflammatory genes is largely controlled by intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways are central to this process, becoming activated in response to inflammatory stimuli like LPS. nih.gov

Research into acetamide analogs has explored their potential to interfere with these pathways. For instance, certain benzothiazole (B30560) derivatives with an acetamide structure have been specifically evaluated for their ability to inhibit p38α MAPK. nih.gov The inhibition of NF-κB activation is another key target. Studies on other anti-inflammatory compounds have shown that they can reduce the translocation of the NF-κB subunit p65 to the nucleus, thereby preventing the transcription of target inflammatory genes. nih.gov This mechanism has been observed in thiosemicarbazide (B42300) derivatives, which significantly reduced monocyte activation and subsequent NF-κB signaling. mdpi.com

There is currently a lack of specific published research directly linking this compound or its close analogs to the PI3K/Akt/FoxO signaling pathway.

Antioxidant Properties and Reduction of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is closely linked with inflammation. Many compounds with anti-inflammatory properties also possess antioxidant capabilities.

Acetamide derivatives have been evaluated for their antioxidant activity using various in vitro assays. nih.govmdpi.com Common methods include testing the compound's ability to scavenge stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS). nih.gov For example, N-phenylacetamide-incorporated 1,2,3-triazoles were assessed for their DPPH radical scavenging activity. rsc.org In a study on N-(2-hydroxy phenyl) acetamide, treatment was found to alter oxidative stress markers in arthritic rats, indicating an in vivo antioxidant effect. nih.gov Similarly, certain phenoxy acetamide derivatives have demonstrated marked free radical scavenging activity in the DPPH assay, with some showing IC50 values comparable to standard antioxidants. researchgate.net

Table 3: Antioxidant Activity of Acetamide Analogs

Assay Compound Class Finding Source
ABTS Radical Scavenging Acetamide derivatives Compounds showed scavenging capacity nih.govmdpi.com
DPPH Radical Scavenging N-phenylacetamide-triazoles Evaluated for activity rsc.org
DPPH Radical Scavenging N-(4-acetamidophenyl) 2-phenoxyacetate IC50 value of 11.97±0.48 µM researchgate.net
In vivo model N-(2-hydroxy phenyl) acetamide Altered oxidative stress markers nih.gov

Antimicrobial and Antifungal Activity Studies (In Vitro Models)

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Close structural analogs of this compound, particularly N-(substituted phenyl)-2-chloroacetamides, have been synthesized and tested for their antibacterial properties. These studies have demonstrated activity against a panel of both Gram-positive and Gram-negative bacteria.

In one study, N-(substituted phenyl)-2-chloroacetamides were tested against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) (Gram-positive), and Escherichia coli (Gram-negative). nih.gov Analogs with a halogenated phenyl ring, such as N-(4-chlorophenyl) and N-(3-bromophenyl) chloroacetamides, were among the most active compounds, a property attributed to their high lipophilicity which may facilitate passage through the bacterial cell membrane. nih.gov Other studies on acetamide derivatives bearing a para-chlorophenyl group also showed antibacterial effects against S. pyogenes (Gram-positive) and P. mirabilis (Gram-negative). nih.gov Additionally, 2-amino-N-(p-Chlorophenyl) acetamide derivatives have shown moderate to high activity against strains including Pseudomonas aeruginosa and Staphylococcus aureus. irejournals.com

Table 4: In Vitro Antibacterial Activity of N-(chlorophenyl)acetamide Analogs This table is interactive. Click on the headers to sort.

Compound/Analog Bacterial Strain Gram Stain MIC (µg/mL) Source
N-(4-chlorophenyl)-2-chloroacetamide S. aureus ATCC 25923 Positive 125 nih.gov
N-(4-chlorophenyl)-2-chloroacetamide MRSA ATCC 43300 Positive 125 nih.gov
N-(4-chlorophenyl)-2-chloroacetamide E. coli ATCC 25922 Negative 1000 nih.gov
N-(3-bromophenyl)-2-chloroacetamide S. aureus ATCC 25923 Positive 250 nih.gov
N-(3-bromophenyl)-2-chloroacetamide MRSA ATCC 43300 Positive 250 nih.gov
N-(3-bromophenyl)-2-chloroacetamide E. coli ATCC 25922 Negative 1000 nih.gov
2-(pyrrolidin-1-yl)-N-(4-chlorophenyl)acetamide S. pyogenes Positive >6.25 nih.gov
2-(pyrrolidin-1-yl)-N-(4-chlorophenyl)acetamide E. coli Negative 12.5 nih.gov
2-amino-N-(4-chlorophenyl)acetamide (5d) S. aureus ATCC 6538p Positive - (DIZ=23.5mm) irejournals.com

MIC: Minimum Inhibitory Concentration; DIZ: Disk Inhibition Zone

Antifungal Activity against Yeast and Fungal Strains

The antifungal potential of acetamide analogs has been explored against various pathogenic yeasts and fungi. The compound 2-chloro-N-phenylacetamide, a close analog, has demonstrated notable activity against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. researchgate.net The minimum inhibitory concentration (MIC) for these strains ranged from 128 to 256 µg/mL. researchgate.net The compound also exhibited fungicidal action, with minimum fungicidal concentrations (MFC) between 512 and 1,024 µg/mL. researchgate.net A key finding was its ability to inhibit biofilm formation and disrupt pre-formed biofilms, which are critical virulence factors for Candida species. researchgate.net

Further studies confirmed the activity of 2-chloro-N-phenylacetamide against the fungus Aspergillus niger, with MICs ranging from 32 to 256 µg/mL. nih.gov Broader screening of N-(substituted phenyl)-2-chloroacetamides also showed moderate activity against C. albicans. nih.gov

Table 5: In Vitro Antifungal Activity of N-phenylacetamide Analogs This table is interactive. Click on the headers to sort.

Compound/Analog Fungal Strain MIC (µg/mL) MFC (µg/mL) Source
2-chloro-N-phenylacetamide Candida albicans (Fluconazole-resistant) 128 - 256 512 - 1024 researchgate.net
2-chloro-N-phenylacetamide Candida parapsilosis (Fluconazole-resistant) 128 - 256 512 - 1024 researchgate.net
2-chloro-N-phenylacetamide Aspergillus niger 32 - 256 64 - 1024 nih.gov
N-(4-chlorophenyl)-2-chloroacetamide Candida albicans ATCC 10231 500 >4000 nih.gov
N-(3-bromophenyl)-2-chloroacetamide Candida albicans ATCC 10231 1000 >4000 nih.gov

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Enzyme-Targeted Antimicrobial Mechanisms (e.g., Urease Inhibition)

The antimicrobial strategy of targeting specific microbial enzymes is a significant area of research. One such enzyme is urease, a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. researchgate.net This enzymatic action is crucial for the survival and virulence of certain pathogens, such as Helicobacter pylori, where the ammonia produced neutralizes the acidic gastric environment, facilitating bacterial colonization that can lead to gastritis and peptic ulcers. nih.govfrontiersin.org Consequently, inhibiting urease is a key therapeutic goal.

Compounds structurally related to this compound, particularly those containing a hydroxamic acid moiety, have been investigated as urease inhibitors. nih.gov Hydroxamic acids are considered substrate structural analogs and can act as potent, competitive inhibitors by binding to the nickel ions in the enzyme's active site. frontiersin.org Research has demonstrated that hydroxamic acid derivatives of amino acids and dipeptides can potently inhibit H. pylori urease, with some compounds showing inhibitory concentrations (I50) in the sub-micromolar range. nih.gov Generally, these derivatives have been found to be more potent against H. pylori urease compared to jack bean urease. nih.gov

The table below summarizes the inhibitory activity of various compounds against urease, highlighting the potential of different chemical scaffolds in targeting this enzyme.

InhibitorUrease SourceInhibition Value (IC50/Ki)Reference
H-Ile-Gly-NHOHHelicobacter pyloriI50 = 0.20 x 10⁻⁶ M nih.gov
Acetohydroxamic acid (AHA)Helicobacter pyloriEffective at 2.5 mM frontiersin.org
2,2-thenoinJack BeanIC50 = 0.18 mM nih.gov
3,3-methylenebis-4-hydroxycoumarinJack BeanKi = 15.06 µM

Enzyme and Receptor Modulation Investigations

The therapeutic potential of this compound and its analogs extends to the modulation of various enzymes and receptors critical in human physiology and disease.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. nih.govnih.gov Dysregulation of HDAC activity is common in cancers, making HDACs a promising target for therapeutic intervention. nih.gov HDAC inhibitors (HDACis) can induce growth arrest, differentiation, or apoptosis in tumor cells. nih.gov

Suberoylanilide hydroxamic acid (SAHA) is an established HDACi used in cancer therapy. nih.gov Research into derivatives of SAHA, which share the hydroxamic acid feature structurally related to the hydroxyacetamide group, has provided insights into structure-activity relationships. Modifications such as adding short alkyl chains to the phenyl ring can significantly alter the inhibitory potency of these compounds. nih.gov This line of research suggests that analogs of this compound could potentially be developed as modulators of HDAC activity.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key intestinal enzyme that catalyzes the final step in the digestion of carbohydrates, breaking down oligosaccharides into absorbable monosaccharides like glucose. nih.govmdpi.com Inhibition of this enzyme can delay carbohydrate absorption and reduce postprandial blood glucose levels, which is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov Acarbose, miglitol, and voglibose (B1684032) are clinically used α-glucosidase inhibitors. nih.gov

Numerous compounds derived from natural and synthetic sources have been investigated for their α-glucosidase inhibitory activity. nih.govscience.gov The search for novel inhibitors with improved efficacy and fewer side effects is ongoing. nih.gov While this compound itself has not been extensively reported as an α-glucosidase inhibitor, the broad investigation into various chemical structures for this activity suggests that its analogs could be potential candidates.

The following table presents data on the α-glucosidase inhibitory activity of select compounds.

InhibitorSource/TypeInhibition Value (IC50)Reference
AcarboseStandard Drug433.70 µM nih.gov
NopolIsolated from Hertia cheirifolia220 µM nih.gov
LuteolinFlavonoidHigher activity than acarbose nih.gov
Peptide (WH)Almond Oil Residue17.03 µmol/L mdpi.com

Cannabinoid CB1 Receptor Antagonism (for structurally related compounds)

The cannabinoid CB1 receptor is a G protein-coupled receptor primarily expressed in the brain and central nervous system. wikipedia.org It is part of the endocannabinoid system and is involved in regulating processes such as appetite, pain sensation, and mood. nih.govnih.gov CB1 receptor antagonists or inverse agonists block the activation of these receptors by endocannabinoids or cannabinoid agonists. wikipedia.org This blockade has been explored for treating conditions like obesity and drug dependence. wikipedia.orgnih.gov

Rimonabant, a 1,5-diarylpyrazole CB1 receptor antagonist, contains a 4-chlorophenyl group and a carboxamide moiety, features also present in this compound. wikipedia.org Rimonabant was shown to reduce food intake and body weight. wikipedia.org The investigation of such structurally related compounds highlights a potential avenue for the pharmacological exploration of this compound analogs as modulators of the endocannabinoid system.

Histamine (B1213489) H1 Receptor Antagonism (for structurally related compounds)

Histamine H1 receptors are integral to mediating allergic and inflammatory responses. wikipedia.org H1 receptor antagonists, commonly known as antihistamines, block the action of histamine at these receptors, thereby alleviating symptoms of allergic conditions such as rhinitis, conjunctivitis, and urticaria. wikipedia.orgdrugbank.com Antihistamines are broadly classified into first-generation and second-generation agents. First-generation H1-antagonists can cross the blood-brain barrier and often cause sedation, while second-generation agents are more selective and less sedating. wikipedia.orgscilit.com The therapeutic utility of compounds that can modulate the histamine system is vast, and the exploration of novel chemical scaffolds for H1 receptor antagonism is an active area of pharmaceutical research.

Other Emerging Pharmacological Activities (e.g., Antidiabetic, Antiviral, Analgesic, Herbicide)

Beyond the specific mechanisms detailed above, preclinical research has pointed towards a broader spectrum of potential pharmacological activities for acetamide derivatives and related compounds.

Antidiabetic Activity: As mentioned in the context of alpha-glucosidase inhibition, compounds that can modulate carbohydrate metabolism are of significant interest for the treatment of diabetes. nih.gov

Antiviral Activity: The search for new antiviral agents is critical, and various chemical structures are continuously being screened. Research has shown that derivatives of natural products and other synthetic compounds can inhibit viral replication through diverse mechanisms. nih.govnih.gov For example, substitutions with chlorine on certain ring systems have been shown to enhance anti-HIV-1 activity in some molecular backbones. nih.gov

Analgesic Activity: Several studies have evaluated acetamide derivatives for their antinociceptive (analgesic) properties. nih.govualberta.ca In preclinical models like the acetic acid-induced writhing test and the formalin test, which assess peripheral and central analgesic effects, various acetamide-containing compounds have demonstrated significant pain-reducing activity. nih.govualberta.canih.gov Some derivatives have shown potency greater than that of reference drugs. nih.gov

Herbicidal Activity: The acetamide structure is a component of several classes of herbicides. Research on compounds like 2-(5-isoxazolyloxy)-acetamide derivatives has revealed potent herbicidal activity against various weeds. researchgate.net Structure-activity relationship studies in this area aim to identify compounds with high efficacy and selectivity, highlighting another potential application for analogs of this compound. researchgate.netnih.gov

Drug Target Identification and Mechanism of Action Elucidation for N 3 Chlorophenyl 2 Hydroxyacetamide and Its Bioactive Analogs

Direct Biochemical Approaches for Target Discovery

Direct biochemical methods aim to identify the physical interaction between a small molecule and its protein target. These approaches are powerful because they can pinpoint direct binding events, providing a foundational basis for subsequent mechanistic studies.

Affinity chromatography is a classic and powerful technique for isolating target proteins based on their specific binding affinity for a ligand. In this method, the small molecule of interest, such as N-(3-chlorophenyl)-2-hydroxyacetamide, is chemically immobilized onto a solid support matrix (e.g., agarose (B213101) beads) to create an affinity resin.

The general workflow involves:

Immobilization: A derivative of this compound with a suitable linker arm is synthesized and covalently attached to the chromatography beads.

Incubation: A complex protein mixture, such as a cell or tissue lysate, is passed over the column containing the affinity resin. Proteins with a binding affinity for the immobilized compound will be retained on the column.

Washing: Non-specifically bound proteins are washed away with a series of buffers.

Elution: The specifically bound target proteins are then eluted from the column, typically by using a high concentration of the free compound, changing the pH, or altering the ionic strength of the buffer.

Identification: The eluted proteins are separated by gel electrophoresis and identified using mass spectrometry (MS), such as LC-MS/MS.

A study on related 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives identified potential interactions with neuronal voltage-sensitive sodium and L-type calcium channels, making these promising candidates for validation. mdpi.com

Table 1: Illustrative Data from an Affinity Chromatography Experiment for this compound This table presents hypothetical results to illustrate the data obtained from such an experiment.

Protein ID (UniProt) Protein Name Peptide Count (MS) Elution Condition Putative Function
P0AEK4 Voltage-gated sodium channel subunit 15 Free Compound Elution Ion Transport
Q13936 Voltage-dependent L-type calcium channel 12 Free Compound Elution Ion Transport
P62258 14-3-3 protein zeta/delta 9 pH Elution Signal Transduction

Once a putative target protein has been identified, X-ray crystallography provides the ultimate proof of a direct binding interaction by resolving the three-dimensional structure of the ligand-target complex at an atomic level. This technique offers invaluable insights into the binding mode, specific amino acid interactions, and any conformational changes in the protein upon ligand binding.

The process involves:

Protein Expression and Purification: The candidate target protein is expressed recombinantly and purified to a high degree.

Crystallization: The purified protein is mixed with this compound and subjected to various crystallization screening conditions.

X-ray Diffraction: A suitable crystal is exposed to a high-intensity X-ray beam. The resulting diffraction pattern is recorded.

Structure Determination: The diffraction data is processed to calculate an electron density map, from which the atomic structure of the protein-ligand complex is built and refined.

This detailed structural information is crucial for structure-activity relationship (SAR) studies and for optimizing the lead compound to improve its potency and selectivity.

Table 2: Example Crystallographic Data for a Hypothetical Target-Ligand Complex This table shows typical parameters reported in a crystallographic study.

Parameter Value Description
PDB ID (e.g., 9XYZ) Unique identifier in the Protein Data Bank.
Resolution (Å) 2.1 A measure of the level of detail in the structure.
R-work / R-free 0.19 / 0.22 Indicators of the quality of the structural model.
Ligand This compound The small molecule bound in the structure.

Protein thermal shift assays, including the Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP), are based on the principle of ligand-induced thermal stabilization. wikipedia.org The binding of a small molecule to its target protein generally increases the protein's stability, resulting in a higher melting temperature (Tm). nih.gov

In a typical assay, a protein is heated in the presence of a fluorescent dye that binds to exposed hydrophobic regions of unfolded proteins. nih.govthermofisher.com As the temperature increases, the protein denatures, exposing these regions and causing an increase in fluorescence. The midpoint of this transition is the Tm. A positive shift in Tm in the presence of a compound indicates a stabilizing interaction. thermofisher.com

This method is highly versatile and can be used for:

Target Validation: Confirming the binding of this compound to a purified candidate protein.

Screening: Identifying targets in complex cell lysates (CETSA/TPP).

Compound Optimization: Comparing the binding affinity of different analogs by measuring the magnitude of the thermal shift.

Proteomic Profiling and Activity-Based Probes

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy used to identify the protein targets of small molecules by utilizing chemical probes that react with active sites of specific enzyme families. researchgate.netfrontiersin.org This technique is particularly useful for profiling the functional state of enzymes in complex biological systems. frontiersin.org The core of ABPP involves designing and synthesizing an activity-based probe (ABP) that typically consists of three key components: a reactive group (or "warhead") that covalently binds to a conserved residue in the enzyme's active site, a tag (such as biotin (B1667282) or a fluorescent dye) for detection and enrichment, and a linker connecting the reactive group and the tag. nih.gov

In the context of this compound, an ABP would be synthesized by modifying the parent compound with a suitable reactive group and a tag. This probe would then be incubated with a proteome, such as a cell lysate or even in living cells. scienceopen.com The probe would covalently label its protein targets, which can then be identified.

A common workflow for ABPP in identifying targets for a compound like this compound would involve a competitive profiling experiment. In this setup, the proteome is pre-incubated with the parent compound before the addition of a broad-spectrum ABP targeting a specific enzyme class. If this compound binds to a particular enzyme, it will block the binding of the ABP, leading to a decrease in the signal from that protein. This reduction in signal can be quantified using mass spectrometry, thereby identifying the specific enzyme as a target. nih.gov

Table 1: Hypothetical Activity-Based Probes for this compound

Probe ComponentExample Functional GroupPurpose
Reactive Group Fluorophosphonate, epoxide, acrylamideCovalently modifies active site residues (e.g., serine, cysteine, lysine)
Linker Polyethylene glycol (PEG), alkyl chainProvides spatial separation between the compound and the tag
Tag Biotin, alkyne, azide, fluorescent dyeEnables visualization and/or enrichment of labeled proteins

Compound-Centric Chemical Proteomics (CCCP)

Compound-Centric Chemical Proteomics (CCCP) is another pivotal strategy for target identification that focuses on using the bioactive small molecule itself as a "bait" to capture its interacting proteins. nih.govfrontiersin.org Unlike ABPP, which often requires a covalent interaction with an active site, CCCP can identify both covalent and non-covalent binding partners. semanticscholar.org The general approach involves immobilizing the compound of interest, such as this compound, onto a solid support like agarose or magnetic beads to create an affinity matrix. nih.gov

This compound-derivatized matrix is then incubated with a cell lysate. nih.gov Proteins that bind to the immobilized compound are "pulled down" and separated from non-binding proteins. After washing to remove non-specific interactors, the bound proteins are eluted and identified by mass spectrometry. semanticscholar.org

A significant challenge in CCCP is the potential for steric hindrance introduced by immobilizing the compound, which might interfere with protein binding. nih.gov To mitigate this, the linker used to attach the compound to the matrix is crucial and its attachment point on the molecule must be carefully chosen. Another consideration is the identification of non-specific binders. To address this, control experiments using beads without the immobilized compound or with an inactive analog are essential.

Table 2: Key Steps in a CCCP Workflow for this compound

StepDescriptionKey Considerations
1. Probe Synthesis Covalently attaching this compound to a solid support (e.g., agarose beads) via a linker.The linker attachment site should not disrupt the compound's binding to its target.
2. Incubation The compound-immobilized beads are incubated with a cell or tissue lysate.Incubation time and temperature need to be optimized to allow for specific binding.
3. Washing The beads are washed to remove non-specifically bound proteins.The stringency of the wash buffers is critical to reduce background noise.
4. Elution Specifically bound proteins are eluted from the beads.Elution can be achieved by changing pH, ionic strength, or by competitive displacement with the free compound.
5. Protein Identification The eluted proteins are identified using mass spectrometry.Quantitative proteomics can be used to compare specific binders to non-specific background.

Mass Spectrometry-Based Identification of Interacting Proteins

Mass spectrometry (MS) is the core analytical technique for identifying the proteins captured through methods like ABPP and CCCP. researchgate.netnih.gov In a typical proteomics workflow, the enriched protein sample is first digested into smaller peptides using an enzyme like trypsin. nih.gov These peptides are then separated, often by liquid chromatography (LC), before being introduced into the mass spectrometer.

The mass spectrometer performs two main functions: it measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan) and then selects specific peptides for fragmentation, measuring the m/z of the resulting fragment ions (MS2 or tandem MS scan). nih.govpitt.edu The fragmentation pattern of a peptide is unique and provides sequence information. nih.gov This information is then used to search protein sequence databases to identify the protein from which the peptide originated. nih.gov

Quantitative MS techniques are crucial for distinguishing true targets from non-specific binders. researchgate.net Methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) allow for the relative quantification of proteins between different samples, such as a sample treated with this compound versus a control sample. researchgate.net

Genetic Interaction Studies for Target Deconvolution

Genetic interaction studies offer an alternative or complementary approach to chemical proteomics for target deconvolution. nih.gov These methods aim to identify genes that either enhance or suppress the phenotype induced by a compound. The principle is that if a compound's target is part of a specific genetic pathway, mutations in other genes within that pathway may alter the cellular response to the compound.

For this compound, this could involve screening a library of mutant cell lines (e.g., a collection of knockout or knockdown mutants) for altered sensitivity to the compound. For instance, if a particular mutant is resistant to the cytotoxic effects of the compound, it might indicate that the mutated gene is the target or is downstream of the target. Conversely, if a mutant is hypersensitive, the corresponding gene product might be involved in a parallel pathway that becomes essential when the compound's primary target is inhibited.

High-throughput screening technologies, such as CRISPR-based genetic screens, have revolutionized the ability to perform these studies on a genome-wide scale, providing a powerful tool for generating hypotheses about a compound's mechanism of action.

Computational Inference and Molecular Dynamics Simulations for Target Identification

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, can predict and rationalize the binding of small molecules like this compound to protein targets. nih.govplos.org These in silico methods are often used to prioritize potential targets for experimental validation.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity. nih.gov For this compound, its 3D structure would be docked against a library of protein structures to identify potential binding partners.

Molecular dynamics simulations provide a more detailed view of the protein-ligand interaction by simulating the movement of atoms over time. plos.org These simulations can reveal the stability of the predicted binding pose, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and estimate the binding free energy. nih.gov MD simulations can also shed light on how the binding of this compound might induce conformational changes in its target protein, which is often crucial for its biological effect. plos.org

Validation of Hypothesized Molecular Pathways and Cellular Effects

Once potential targets are identified through the aforementioned methods, it is essential to validate their role in the observed biological effects of this compound. This involves a range of in vitro and cell-based assays.

If a specific enzyme is identified as a target, its activity can be measured in the presence and absence of the compound using biochemical assays. For example, if the compound is hypothesized to be an inhibitor, a dose-response curve can be generated to determine its potency (e.g., IC50 value).

Cellular validation may involve techniques like Western blotting to assess changes in the phosphorylation state of downstream signaling proteins, or gene expression analysis (e.g., qPCR or RNA-seq) to see if the compound perturbs the expression of genes regulated by the hypothesized target pathway. nih.gov Furthermore, genetically modifying cells to overexpress or knockdown the putative target can help confirm its role in mediating the compound's effects. If knocking down the target mimics the effect of the compound, or if overexpressing it confers resistance, this provides strong evidence for a direct on-target interaction.

Characterization of On-Target and Off-Target Interactions

A comprehensive understanding of a compound's mechanism of action requires the characterization of both its intended (on-target) and unintended (off-target) interactions. nih.gov Off-target effects are common for small molecules and can be responsible for unexpected side effects or even provide opportunities for drug repurposing. nih.gov

The same chemical proteomics and computational methods used for primary target identification can be employed to uncover off-target interactions. For example, quantitative proteomics approaches can provide a global view of the proteins that interact with this compound at various concentrations. nih.gov Often, on-target interactions have higher affinity than off-target ones.

Distinguishing between on-target and off-target effects is crucial. This can be achieved by correlating the binding affinity of the compound for different targets with the dose-response of the observed cellular phenotype. If the cellular effect occurs at concentrations consistent with the binding affinity for the primary target, it is likely an on-target effect. Conversely, effects that only appear at much higher concentrations may be due to off-target interactions.

Structure Activity Relationship Sar Studies and Rational Drug Design Principles for N 3 Chlorophenyl 2 Hydroxyacetamide Derivatives

Systematic Investigation of Substituent Effects on Biological Activity

The biological profile of derivatives based on the N-aryl acetamide (B32628) scaffold is highly dependent on the nature and position of substituents. Modifications to either the aromatic ring or the acetamide side chain can lead to significant changes in potency and efficacy. Diverse chemical groups with varying electronic and steric properties have been explored to establish a comprehensive understanding of the structure-activity relationship. ijcce.ac.irijcce.ac.ir

SAR studies on related N-aryl acetamide structures have demonstrated that steric and electronic factors play a pivotal role in determining biological activity. For instance, in studies of the anticonvulsant lacosamide, which shares an N-benzyl acetamido structure, it was found that small, nonpolar, and non-bulky substituents at certain positions result in pronounced seizure protection. nih.gov The introduction of larger, bulkier moieties often leads to a decrease in activity. nih.gov However, this loss of anticonvulsant activity can sometimes be partially offset by incorporating unsaturated groups at the substitution site. nih.gov These findings suggest that the target receptor or enzyme has a well-defined binding pocket that can accommodate non-bulky, hydrophobic groups. nih.gov Therefore, for N-(3-chlorophenyl)-2-hydroxyacetamide derivatives, it is hypothesized that modifications to the phenyl ring or the hydroxyacetamide portion should prioritize smaller, lipophilic groups to maintain or enhance biological activity.

Halogenation is a key strategy in medicinal chemistry to modulate a compound's pharmacological profile. researchgate.net The position and identity of the halogen atom can drastically alter a molecule's activity. In a series of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, the placement of the chlorine atom on the phenyl ring was critical for anticonvulsant activity. mdpi.com For example, a derivative with a 2-chlorophenyl group showed a more beneficial efficacy (ED₅₀) in the maximal electroshock (MES) and 6 Hz seizure models compared to the reference drug valproic acid. mdpi.com

Studies on other classes of compounds have shown that the extent of biological activity modulation depends on both the size of the halogen and its position. nih.gov For certain TRPV1 agonists, halogenation shifted the functional activity toward antagonism, with the effect being more pronounced as the size of the halogen increased (I > Br > Cl). nih.gov This highlights that different halogens can be used to fine-tune the pharmacological response.

The table below presents data from a study on chlorophenyl-pyrrolidine-2,5-dione-acetamide derivatives, illustrating the impact of substituent placement on anticonvulsant activity. mdpi.com

CompoundSubstitution on Phenyl RingAmide MoietyMES ED₅₀ (mg/kg)6 Hz (32mA) ED₅₀ (mg/kg)
6 2-Chlorophenyl4-(4-fluorophenyl)piperazin-1-yl68.3028.20
19 3-Chlorophenyl4-(4-fluorophenyl)piperazin-1-yl104.9141.59
Valproic Acid N/AN/A252.74130.64

Elucidation of Essential Pharmacophoric Features

Based on active analogs, the essential pharmacophoric features for this class of compounds can be outlined. The chlorophenyl group likely engages in hydrophobic interactions within the binding site of the biological target. The acetamide linker provides a specific spatial arrangement and potential hydrogen bonding sites. The terminal functional group, such as the pyrrolidine-2,5-dione in related active compounds, is also critical for activity. For the most active compound in the aforementioned series (Compound 6), the proposed molecular mechanism of action involves interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com This suggests that the pharmacophore is optimized for binding to these specific ion channels.

Rational Design of Analogs for Improved Biological Efficacy and Specificity

The insights gained from SAR studies are instrumental in the rational design of new analogs with enhanced properties. Based on the observation that smaller, non-bulky substituents are favored nih.gov, new derivatives could be designed with other small hydrophobic groups on the phenyl ring to explore the limits of the binding pocket. Furthermore, given the significant impact of halogenation, a systematic evaluation of different halogens (e.g., bromine, iodine) at various positions (ortho, meta, para) on the phenyl ring could lead to compounds with greater potency or altered selectivity. mdpi.comnih.gov The analgesic activity observed in some anticonvulsant derivatives also suggests a path for designing compounds with dual therapeutic actions, potentially for treating conditions like neuropathic pain. mdpi.com

Integration of Computational Approaches in SAR Elucidation and Predictive Modeling

Modern drug discovery heavily relies on computational methods to accelerate the design and evaluation process. nih.govmdpi.com Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be applied to the this compound scaffold. Molecular docking could be used to simulate the binding of designed analogs to target proteins, such as voltage-gated sodium and calcium channels, to predict their binding affinity and orientation. mdpi.com This allows researchers to prioritize the synthesis of compounds that are most likely to be active. QSAR models can identify key physicochemical properties correlated with biological activity, providing a predictive tool to estimate the potency of novel, unsynthesized derivatives.

Future Perspectives in Scaffold Modification and Therapeutic Application Development

Future research on the this compound scaffold holds considerable promise. One advanced strategy is scaffold hopping, where the core structure is replaced with a functionally equivalent but structurally novel core. mdpi.com This can lead to the discovery of new chemical series with improved properties, such as better metabolic stability or novel intellectual property. Additionally, the observed link between anticonvulsant and analgesic activity in related compounds opens avenues for new therapeutic applications. mdpi.com Further development could focus on optimizing this dual activity to create novel treatments for neuropathic pain, a condition where anticonvulsants are often used as analgesic adjuvants. mdpi.com

Q & A

Basic: What are the optimal synthetic routes for N-(3-chlorophenyl)-2-hydroxyacetamide, and how are the products characterized?

Methodological Answer:
this compound can be synthesized via hydrolysis of its chloro precursor, 2-chloro-N-(3-chlorophenyl)acetamide, under mild alkaline conditions. describes a similar protocol for 2-hydroxy-N-arylacetamides, achieving yields >82% using ethanol/water solvent systems and ambient temperatures. Characterization involves:

  • Melting Point Analysis : Confirming purity (e.g., 138–140°C for dichlorophenyl analogs) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify hydroxylation (e.g., δ~4.2 ppm for CH2_2OH and δ~170 ppm for carbonyl) .
  • IR Spectroscopy : C=O stretches (~1650–1700 cm1^{-1}) and O–H bands (~3200–3500 cm1^{-1}) .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:
X-ray crystallography is the gold standard. Key steps include:

  • Crystallization : Slow evaporation from ethanol (as in ) to obtain single crystals.
  • Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) and SHELX programs for structure solution .
  • Refinement : Hydrogen atoms are positioned via riding models (C–H = 0.93–0.97 Å; N–H = 0.86 Å) .
  • Validation : Check geometric parameters (e.g., bond angles, torsion angles) against similar acetamides (e.g., N-(3-chloro-4-fluorophenyl) analogs in ).

Advanced: How do substituents on the phenyl ring influence the crystal packing and hydrogen-bonding networks?

Methodological Answer:
Substituents dictate supramolecular interactions:

  • Hydrogen Bonding : The hydroxyl and amide groups form N–H⋯O and O–H⋯O bonds. In N-(3-chlorophenyl) derivatives, dual N–H⋯O chains propagate along the crystallographic axis (e.g., bc plane in ).
  • Substituent Effects : Meta-chloro groups induce steric effects, reducing symmetry compared to para-substituted analogs. For example, N-(3-chloro-4-fluorophenyl) derivatives exhibit dihedral angles of 10.8° between the acetamide and aromatic planes, influencing packing density .
  • Graph Set Analysis : Use Etter’s formalism (e.g., C(4) chains for N–H⋯O motifs) to classify hydrogen-bond patterns .

Advanced: How can contradictory melting points or spectral data be resolved in structural studies?

Methodological Answer:
Discrepancies often arise from:

  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) yield distinct melting points. Use differential scanning calorimetry (DSC) to identify polymorphs .
  • Impurities : Recrystallize using alternative solvents (e.g., toluene in ) and re-analyze via HPLC-MS.
  • Stereoelectronic Effects : Electron-withdrawing groups (e.g., –Cl) lower melting points (e.g., 72–74°C for N-(3,5-dichlorophenyl)-2-hydroxyacetamide vs. 138–140°C for dichloro analogs) .

Advanced: What computational methods predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute:
    • HOMO-LUMO Gaps : Predict charge-transfer interactions (e.g., ~4–5 eV for chloroacetamides) .
    • Molecular Electrostatic Potential (MESP) : Identify nucleophilic/electrophilic sites (e.g., negative potential at O–H, positive at Cl) .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen-bond donor/acceptor sites.

Advanced: How are SHELX programs applied in refining crystal structures of chloroacetamide derivatives?

Methodological Answer:

  • Data Input : Convert diffraction data to .hkl format. Use SHELXT for initial structure solution via dual-space algorithms .
  • Refinement in SHELXL :
    • Apply restraints for disordered atoms (e.g., CH3_3 groups in ).
    • Refine anisotropic displacement parameters (ADPs) for non-H atoms.
    • Validate using R-factors (e.g., R1_1 < 0.05 for high-quality data) .
  • Validation Tools : Check for missed symmetry or twinning using PLATON .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-2-hydroxyacetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-2-hydroxyacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.